molecular formula C23H21F3N4OS2 B2749949 3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 627053-26-3

3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2749949
CAS RN: 627053-26-3
M. Wt: 490.56
InChI Key: QBFHWZUOCKTSTO-UHFFFAOYSA-N
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Description

The compound “3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic molecule. It belongs to the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile . It also belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives .


Synthesis Analysis

The synthesis of this compound involves several steps. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound was then used to synthesize different heterocyclic derivatives .


Chemical Reactions Analysis

The chemical reactivity and reactions of this class of compounds are used to obtain biologically active novel heterocyclic moieties . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Cyanoacetamide Derivatives in Heterocyclic Synthesis

Cyanoacetamide derivatives serve as valuable precursors for heterocyclic compounds. Their carbonyl and cyano functional groups enable reactions with common bidentate reagents, leading to diverse heterocyclic structures. The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions. Researchers have explored the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building organic heterocycles. These derivatives also show potential as chemotherapeutic agents .

JNK Kinase Inhibition

The compound has been investigated as a potent and selective inhibitor of JNK2 and JNK3 kinases. These kinases play crucial roles in cellular signaling pathways. The compound shows promising activity against JNK3, making it a candidate for further optimization as a therapeutic agent .

Antifungal Properties

Certain derivatives of this compound exhibit excellent antifungal activity. For instance, compound 7g demonstrated significant antifungal effects against Aspergillus niger and Candida albicans. These findings highlight its potential in combating fungal infections .

5-Lipoxygenase (5-LOX) Inhibition

The compound has been studied for its binding energy and potential as a 5-LOX inhibitor. Further structural optimization is warranted to explore its role in modulating inflammation and related pathways .

Synthesis of Heterocyclic Derivatives

Researchers have used the compound to synthesize various heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives may find applications in drug discovery and materials science .

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . The simplicity of the synthetic procedures, the convenience of yield production, and the diversity of the reactive sites in the produced systems play a valuable role for further heterocyclic transformations and further biological investigations .

properties

IUPAC Name

3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4OS2/c1-10-6-7-14-12(8-10)17(23(24,25)26)16-18(28)19(33-22(16)29-14)20(31)30-21-13(9-27)11-4-2-3-5-15(11)32-21/h10H,2-8,28H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFHWZUOCKTSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=C(C5=C(S4)CCCC5)C#N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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